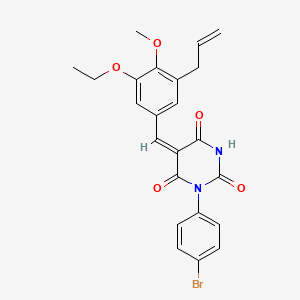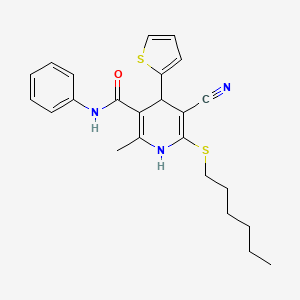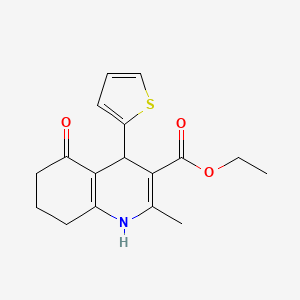
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, also known as TTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTQ belongs to the family of quinolines, which are organic compounds that are widely used in the pharmaceutical industry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and other free radicals that can cause cellular damage and inflammation. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to scavenge ROS and prevent lipid peroxidation, which can lead to the formation of harmful compounds that damage cellular membranes and other biomolecules.
Biochemical and Physiological Effects
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have a wide range of biochemical and physiological effects, including the modulation of enzyme activity, gene expression, and signaling pathways. In vitro studies have demonstrated that 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has also been shown to modulate the expression of genes involved in oxidative stress, apoptosis, and cell cycle regulation.
Advantages and Limitations for Lab Experiments
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has several advantages as a research tool, including its stability, solubility, and ease of synthesis. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline is also relatively inexpensive compared to other compounds with similar biological activities. However, there are some limitations to its use in lab experiments, such as its potential toxicity at high concentrations and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline, including the development of new synthetic methods, the identification of new biological targets, and the evaluation of its potential therapeutic applications in vivo. One promising area is the development of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline-based drugs for the treatment of cancer and other diseases characterized by oxidative stress and inflammation. Another area of interest is the use of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as a tool for studying the mechanisms of ROS-mediated cellular damage and the development of new antioxidant therapies.
Synthesis Methods
The synthesis of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline involves the reaction of 2,4,8-trimethyl-6-tritylquinoline with formaldehyde and hydrogen gas in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including hydrogenation, cyclization, and aromatization, resulting in the formation of 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline as the final product.
Scientific Research Applications
2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been studied for its potential applications in a wide range of scientific research fields, including biochemistry, pharmacology, and biotechnology. One of the main areas of interest is the development of new drugs that target specific biological pathways. 2,2,4,8-tetramethyl-6-trityl-1,2-dihydroquinoline has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and cardiovascular disorders.
properties
IUPAC Name |
2,2,4,8-tetramethyl-6-trityl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N/c1-23-20-28(21-29-24(2)22-31(3,4)33-30(23)29)32(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-22,33H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRNYMUTKZOTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,8-Tetramethyl-6-trityl-1,2-dihydroquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)
![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)



![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![N-(3,4-difluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5141401.png)
![2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5141403.png)


![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)
